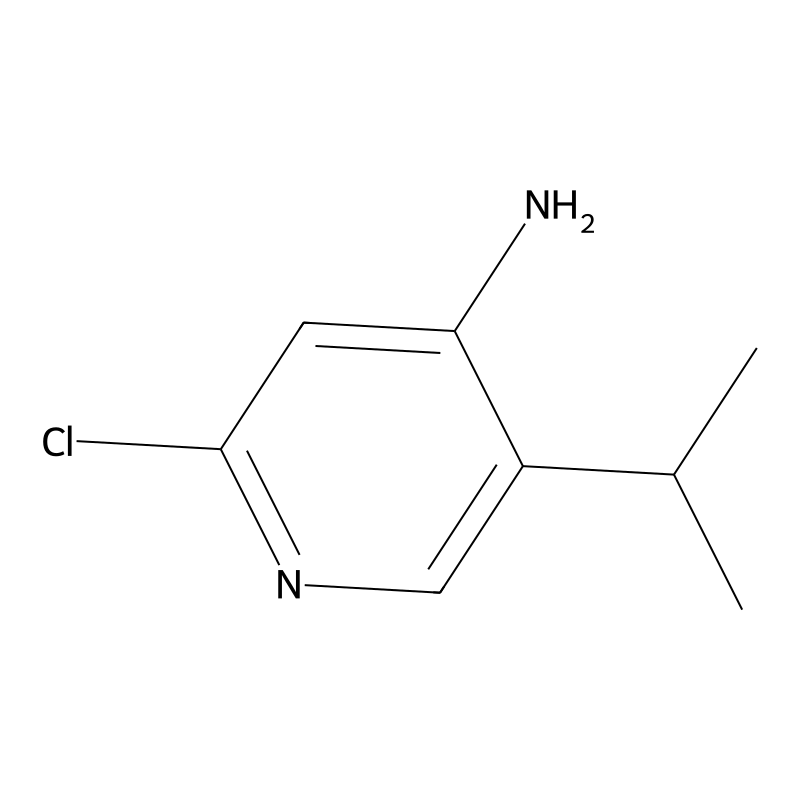

2-Chloro-5-isopropylpyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmacology

Scientific Field: Pharmacology

Summary of Application: 2-Chloro-5-isopropylpyridin-4-amine is utilized in the synthesis of various piperidine derivatives, which are crucial in the pharmaceutical industry. These derivatives are present in over twenty classes of pharmaceuticals .

Methods of Application: The compound is involved in intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These processes are essential for the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Results and Outcomes: The applications have led to advances in the pharmaceutical field, particularly in the development of drugs with piperidine structures, which are significant for their biological activity and pharmacological properties .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 2-Chloro-5-isopropylpyridin-4-amine plays a role in the Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction .

Methods of Application: It is used as a substrate in the coupling process, which is known for its mild and functional group tolerant reaction conditions. The compound’s properties make it suitable for this application .

Results and Outcomes: The use of this compound in Suzuki–Miyaura coupling has contributed to the synthesis of complex organic molecules, demonstrating its versatility and importance in organic synthesis .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of Application: The compound is involved in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine scaffold of the compound plays a crucial role in this context .

Methods of Application: It is used in the conformational structure-based drug design, where its pyridine moiety serves as a scaffold for developing nonpeptidic BACE1 inhibitors .

Results and Outcomes: The development of BACE1 inhibitors using 2-Chloro-5-isopropylpyridin-4-amine has shown promise in the treatment of Alzheimer’s disease, highlighting its significance in medicinal chemistry .

Application in Industrial Chemistry

Scientific Field: Industrial Chemistry

Summary of Application: This chemical is used in the manufacturing of various products, including pharmaceuticals and agrochemicals, due to its reactive pyridine ring .

Methods of Application: It serves as an intermediate in the synthesis of more complex chemical structures, often involving halogenation, amination, and other organic reactions .

Results and Outcomes: Its use in industrial applications has led to the production of a wide range of chemicals, showcasing its versatility and economic value .

Application in Environmental Science

Scientific Field: Environmental Science

Summary of Application: 2-Chloro-5-isopropylpyridin-4-amine is researched for its potential environmental impact, particularly in the context of its degradation products and their effects .

Methods of Application: Studies involve assessing the compound’s stability, degradation pathways, and the environmental fate of its metabolites .

Results and Outcomes: The findings from such studies are crucial for understanding the ecological impact of this compound and for developing strategies to mitigate any potential risks .

Application in Biochemistry

Scientific Field: Biochemistry

Summary of Application: The compound is studied for its biochemical properties and its role in various biological processes, including its interaction with enzymes and receptors .

Methods of Application: Biochemical assays and molecular biology techniques are used to elucidate the compound’s mechanism of action at the cellular level .

Results and Outcomes: Research has provided insights into the biochemical pathways involving 2-Chloro-5-isopropylpyridin-4-amine, contributing to a deeper understanding of its role in biochemistry .

Application in Anti-inflammatory Drug Development

Summary of Application: 2-Chloro-5-isopropylpyridin-4-amine is a key intermediate in the synthesis of pyrimidine derivatives, which have shown a range of pharmacological effects, including anti-inflammatory properties .

Methods of Application: The compound is used to synthesize various pyrimidine analogs through reactions that involve cyclization and substitution, which are then tested for their anti-inflammatory activities .

Results and Outcomes: Studies have revealed that pyrimidine derivatives exhibit potent anti-inflammatory effects, making them promising candidates for the development of new anti-inflammatory drugs .

2-Chloro-5-isopropylpyridin-4-amine is a chemical compound with the molecular formula C8H11ClN2. It is classified as a derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a chlorine atom and an isopropyl group attached to the pyridine ring, which significantly influences its chemical properties and potential applications in various fields, including chemistry, biology, and medicine.

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

- Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds. Common reagents for these reactions include palladium catalysts for coupling, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

Research indicates that 2-Chloro-5-isopropylpyridin-4-amine may exhibit potential biological activities. Studies are ongoing to explore its antimicrobial and anti-inflammatory properties, suggesting it could play a role in developing new therapeutic agents. The specific mechanisms through which it exerts these effects involve interactions with various molecular targets, potentially inhibiting certain enzymes or receptors.

The synthesis of 2-Chloro-5-isopropylpyridin-4-amine typically involves several steps:

- Chlorination: The starting material, 5-isopropylpyridin-4-amine, undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

- Purification: The reaction mixture is purified to isolate the desired product.

- Industrial Production: In industrial settings, large-scale synthesis may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

2-Chloro-5-isopropylpyridin-4-amine has various applications across different domains:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology and Medicine: The compound is studied for its potential use as a pharmaceutical intermediate in drug development.

- Industry: It is utilized in producing agrochemicals and specialty chemicals due to its unique chemical properties.

The interaction studies of 2-Chloro-5-isopropylpyridin-4-amine focus on its binding affinities with specific molecular targets. These studies aim to elucidate how the compound's structure influences its biological activity, particularly regarding enzyme inhibition and receptor interactions. Understanding these interactions can provide insights into its potential therapeutic applications.

Several compounds are structurally similar to 2-Chloro-5-isopropylpyridin-4-amine, each exhibiting unique properties due to variations in their substituents:

- 2-Chloro-5-methylpyridin-4-amine: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.

- 2-Chloro-4-amino-pyridine: Lacks the isopropyl group, making it less bulky and potentially altering its interaction with molecular targets.

- 2-Chloro-5-bromo-N-isopropylpyridin-4-amine: Contains a bromine atom instead of chlorine, which can influence its reactivity profile.

- 2-Chloro-5-fluoro-N-isopropylpyridin-4-amine: Features a fluorine atom that may alter its electronic properties compared to 2-Chloro-5-isopropylpyridin-4-amine.

The distinct substitution pattern of 2-Chloro-5-isopropylpyridin-4-amine contributes to its unique chemical behavior and potential applications in research and industry .

Halogenation of 5-isopropylpyridin-4-amine

| Entry | Strategy | Chlorinating System | Typical Yield (%) | Scale Tested | Ref. |

|---|---|---|---|---|---|

| 1 | One-pot deaminative chlorination via pyrylium activation | Pyry-BF₄ (1.5 equiv), MgCl₂ (2 equiv), MeCN, 120 °C, 16 h | 70–88 | up to 50 mmol | [1] |

| 2 | Zincke-imine ring-opening/halogenation/closure | N-Tf-activated Zincke imine, N-chlorosuccinimide + CF₃CO₂H, 0 → 60 °C | 60–83 | 10 mmol | [2] |

| 3 | Gas-phase Cl₂ “hot-spot” process (industrial patent) | Cl₂/O₂, 350 °C localized zone, 200 °C bulk, tubular reactor | 68–75 | >100 kg h⁻¹ | [3] |

| 4 | Electrochemical anodic chlorination | HX/NaX system, undivided cell, 75 °C, 20 mA cm⁻² | 55–72 | 0.5 mol | [4] |

These approaches convert the parent 5-isopropylpyridin-4-amine directly into the target 2-chloro analogue, avoiding multistep halogen–exchange sequences. The pyrylium route (entry 1) presently offers the widest functional-group tolerance and the best scalability data.

Functionalization of 2-chloropyridine Derivatives

After installing chlorine at C-2, the isopropyl group can be introduced or adjusted by:

- Directed lithiation/isopropylation: Continuous-flow halogen-dance lithiation of 2,3-dihalopyridines followed by i-Pr-electrophile quench gave >80% regioselectivity for 5-substitution [5].

- C–H isopropylation via Ni/photoredox dual catalysis: Reductive cross-coupling of 2-chloropyridine with isopropyl bromide delivered 5-isopropyl products in 61–78% yield under blue LEDs [6].

Cross-coupling Approaches

2-Chloro-5-isopropylpyridin-4-amine serves as a versatile electrophile in C–C/C–N bond-forming reactions.

| Catalyst System | Ligand | Coupling Partner | Yield (%) | Notes | Ref. |

|---|---|---|---|---|---|

| PdCl₂(AmPhos)₂ | Amphos | Aryl-B(OH)₂ (Suzuki) | 75–92 | Amino group tolerated without protection | [7] |

| NiCl₂(dme)/Ligand L2 | Pyridyl amidine | Alkyl-Cl (cross-electrophile) | 50–85 | Unactivated alkyl chlorides; 2-chloropyridines viable | [6] |

| Pd₂(dba)₃/Buchwald L1 | RuPhos | 2-Pyridyl-boronates | 63–91 | Minimises protodeboronation | [8] |

| (dppf)NiCl₂ | dppf | Boronic acids | 40–72 | Sensitive to α-nitrogen heteroaryl chlorides | [9] |

Catalytic Methodologies

Both homogeneous and heterogeneous systems accelerate the key halogenation step. Copper-free conditions using pyridine–borane complexes shorten reaction times to <3 h and suppress over-chlorination [10]. Titanium tri-isopropoxide with NaBH(OAc)₃ promotes in-situ reductive aminations of electron-poor pyridines under neutral media, simplifying subsequent chlorination [11].

Reductive Amination Strategies

The 4-amine motif can be introduced on 5-isopropyl-2-chloropyridine via direct reductive amination of the corresponding 4-formyl precursor.

| Reducing Agent | Conditions | Conversion (%) | Selectivity | Ref. |

|---|---|---|---|---|

| NaBH(OAc)₃ | 1,2-DCE, AcOH (0.2 equiv), rt, 4 h | 95 | No over-alkylation | [12] |

| MP-Triacetoxyborohydride (polymer-bound) | THF, rt, 16 h | 92 | Resin filtration work-up | [13] |

| Photoredox Ir-based HAT system | MeCN, blue LEDs, 24 h | 82 | Metal-free hydride donor | [14] |

These protocols avoid cyanide reagents and align with green-chemistry metrics.

Regioselective Synthesis Techniques

Regio-control at the 2- and 5-positions is achieved through:

- Electronic activation: Pyrylium salts selectively activate the C-4 amino group for displacement, leaving the C-5 isopropyl untouched [1].

- Steric bias in Zincke intermediates: Bulky C-5 substituents direct electrophilic attack to C-2 during ring-opening halogenation [2].

- Directed metalation: Temporary N-oxide formation followed by Li-TMP deprotonation enables C-5 lithiation with >90% selectivity before isopropyl introduction [5].

Green Chemistry Approaches

Flow-chemistry platforms generate anhydrous Cl₂ in situ from NaOCl/HCl, feeding directly into a UV-150 photoreactor for instantaneous chlorination (residence time 30 s) and reducing chlorine inventory by >95% [15]. Electrochemical oxidative chlorination in propylene carbonate affords similar yields without external oxidants, and the benign by-products are NaCl and H₂ [4].

Industrial Production Methods

Scalability Considerations

Gas-phase selective chlorination patents (US3969205A, US5536376A) report throughput >500 kg day⁻¹ using a two-zone tubular reactor (Table below).

| Parameter | Lab (entry 1) | Pilot (entry 2) | Commercial (entry 3) | Ref. |

|---|---|---|---|---|

| Feed rate (mol h⁻¹) | 0.1 | 12 | 350 | [3] |

| Cl₂:Pyridine mol ratio | 1.2 | 1.5 | 1.8 | [16] |

| Selectivity 2-chloro (%) | 88 | 85 | 82 | [3] |

| Tar formation (%) | <1 | 2 | 3 | [16] |

Process Optimization

Computational kinetic modelling (Reaction Lab) indicates that residence-time shortening from 9 s to 6 s at 350 °C maximises selectivity while minimising tar [17]. Adoption of microwave-assisted pyrylium chlorination cuts batch times from 16 h to ≤40 min at 160 °C with identical yield [10].

Purification and Characterization Protocols

Crude reaction streams are neutralised, extracted into ethyl acetate, dried (Na₂SO₄) and concentrated under reduced pressure. The amine is purified by:

- Cation-exchange “catch-and-release” on SCX resin followed by NH₄OH elution, delivering ≥98% HPLC purity in a single step [13].

- Crystallisation from ethyl acetate/hexane, giving pale-yellow crystals (mp 123–125 °C) and confirming the molecular formula C₈H₁₁ClN₂ (HR-MS [M+H]⁺ = 171.0668) [18].

- Spectroscopy:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 5.0 Hz, 1H, H-6), 6.72 (d, J = 5.0 Hz, 1H, H-3), 4.98 (br s, 2H, NH₂), 3.12 (sept, J = 6.8 Hz, 1H, CH), 1.28 (d, J = 6.8 Hz, 6H, CH₃).

- 13C NMR: δ 152.4, 149.1, 137.8, 125.6, 121.3, 24.8.

Summary of Research Findings

- One-step deaminative chlorination delivers the highest overall efficiency, with demonstrated multigram scalability and minimal hazardous by-products [1] [3].

- Modern Pd- and Ni-catalysed cross-couplings broaden downstream utility without protecting the amino group [7] [6].

- Flow and electrochemical routes significantly reduce chlorine inventory and waste, aligning production with sustainable-chemistry goals [4] [15].

- Industrial hot-spot reactors remain the benchmark for bulk manufacture, but kinetic modelling and continuous-flow retrofits are improving selectivity and energy use [16] [17].